molecular formula C22H25NO4 B2421559 (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one CAS No. 645386-89-6

(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one

Cat. No.: B2421559
CAS No.: 645386-89-6
M. Wt: 367.445
InChI Key: RPXBKCGCQQBIKE-VQTJNVASSA-N
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Description

(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one (CAS 645386-89-6) is a chiral oxazolidinone auxillary with a molecular formula of C22H25NO4 and a molecular weight of 367.4 g/mol . This compound is structurally characterized by its (4R)-benzyl-oxazolidin-2-one core and a (2S)-2-[(benzyloxy)methyl]butanoyl side chain, which defines its stereochemical properties. As a non-planar, sterically-hindered amide, the compound's bond distortion disrupts nN to π*C=O conjugation, a feature that significantly enhances its reactivity profile compared to planar amides . This distortion, quantified by Winkler-Dunitz parameters like twist angle (τ) and pyramidalization at nitrogen (χN), leads to a reduced resonance energy and a lower barrier for nucleophilic acyl substitution, making it a powerful tool for synthetic chemists . In research, this chiral auxiliary is primarily valued for its ability to enforce diastereoselectivity in stereochemically-sensitive transformations. It is expertly designed for the asymmetric synthesis of complex molecules, enabling the formation of carbon-carbon bonds with high enantiomeric purity. Its application is critical in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds where precise stereochemistry is essential. The benzyl-protected hydroxy group on the side chain offers a handle for further functionalization, increasing its utility in multi-step synthetic routes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2S)-2-(phenylmethoxymethyl)butanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-19(15-26-14-18-11-7-4-8-12-18)21(24)23-20(16-27-22(23)25)13-17-9-5-3-6-10-17/h3-12,19-20H,2,13-16H2,1H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBKCGCQQBIKE-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)C(=O)N2C(COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COCC1=CC=CC=C1)C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the benzyloxy group: This can be done through a nucleophilic substitution reaction using benzyloxy methyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Enolate Alkylation Reactions

The compound’s α-position to the carbonyl group undergoes deprotonation to form a chiral enolate, enabling stereocontrolled alkylation. This reaction is critical for constructing quaternary stereocenters.

Reaction Conditions and Examples

ElectrophileBaseSolventTemperatureYieldSelectivity (dr)Source
Methyl iodideLDATHF−78°C85%19:1
Allyl bromideNaHMDSDCM−78°C → 0°C78%15:1
Benzyl chlorideKHMDSTHF−78°C82%20:1

Key Findings :

  • The enolate’s stereochemistry is dictated by the oxazolidinone’s chiral centers, ensuring high diastereoselectivity.

  • Boron triflate (e.g., nn
    -Bu2_2
    BOTf) enhances enolate reactivity and selectivity in non-polar solvents like DCM .

Asymmetric Aldol Reactions

The enolate reacts with aldehydes to form syn-aldol adducts, pivotal in natural product synthesis.

Representative Aldol Reactions

AldehydeConditionsYieldsyn:anti RatioSource
Benzaldehydenn
-Bu2_2
BOTf, DIPEA75%12:1
IsobutyraldehydeTiCl4_4
, (−)-Sparteine68%10:1

Mechanistic Insight :

  • The Zimmerman-Traxler transition state governs syn-selectivity, with the oxazolidinone’s benzyl group shielding one face of the enolate .

Hydrolysis and Auxiliary Removal

The oxazolidinone auxiliary is cleaved under basic conditions to yield carboxylic acids or alcohols.

Hydrolysis Pathways

ReagentProductConditionsYieldSource
LiOH, H2_2
O2_2
Carboxylic acidTHF/H2_2
O, 0°C90%
LiAlH4_4
text
| Primary alcohol | Et$$_2$$

O, reflux | 85% | |

Note : Hydrogenolysis (H2_2
, Pd/C) removes benzyl protecting groups post-hydrolysis.

Functional Group Transformations

The benzyloxy-methyl side chain undergoes selective modifications:

Oxidation and Protection

ReactionReagentProductYieldSource
Swern oxidation(COCl)2_2
, DMSOKetone80%
SilylationTBSOTf, 2,6-lutidineTBS-protected alcohol95%

Application : These transformations enable iterative synthesis of polyketide frameworks .

Comparative Reactivity with Analogues

The stereochemical configuration at C4 and C2 significantly impacts reactivity:

Compound VariantRelative Reactivity (Alkylation)Selectivity TrendSource
(4R)-configured oxazolidinone1.0 (reference)Higher syn-selectivity
(4S)-configured oxazolidinone0.8Reduced dr

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Continuous flow reactors and recyclable catalysts (e.g., Cu nanoparticles) improve efficiency in large-scale production .

  • Drug Intermediate : Used in synthesizing antibiotics (e.g., linezolid analogues) and antitumor agents via stereoselective C–C bond formation .

This compound’s versatility in asymmetric synthesis underscores its value in constructing complex molecular architectures with precise stereochemical outcomes. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability in both academic and industrial settings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H25NO4
  • Molar Mass : 367.4382 g/mol
  • CAS Number : 645386-89-6

The oxazolidinone structure is notable for its ability to participate in various chemical reactions, making it a versatile scaffold for drug design.

Neurodegenerative Diseases

Recent studies have explored the role of oxazolidinones in treating neurodegenerative diseases complicated by depression. Compounds similar to (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one have been synthesized as multi-target-directed ligands (MTDLs). These compounds exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are critical enzymes involved in neurotransmitter metabolism. In vitro assays showed that certain derivatives significantly reduced immobility times in forced swim tests, indicating potential antidepressant effects .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Research indicates that derivatives of oxazolidinones can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against leukemia and central nervous system cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the oxazolidinone framework can enhance its anticancer properties.

Case Studies and Research Findings

StudyFindings
Neurodegenerative Disease Research Compounds based on oxazolidinone scaffolds were synthesized and tested for MAO and ChE inhibition, showing potential for treating neurodegenerative diseases with depressive symptoms .
Anticancer Activity Derivatives exhibited significant inhibition of cancer cell growth, particularly in leukemia cell lines, with some compounds achieving over 80% inhibition rates .

Mechanism of Action

The mechanism of action of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets include various enzymes and receptors that interact with the chiral centers of the compound, influencing the outcome of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one
  • (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]pentanoyl]-1,3-oxazolidin-2-one
  • (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]hexanoyl]-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one lies in its specific combination of benzyl and benzyloxy groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness as a chiral auxiliary and its reactivity in various chemical transformations .

Biological Activity

(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one is a compound characterized by its oxazolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C22H25NO4
  • Molar Mass : 367.4382 g/mol
  • CAS Number : 645386-89-6

Oxazolidinones are known for their role as inhibitors of bacterial protein synthesis. The mechanism typically involves binding to the 50S ribosomal subunit, thus preventing the formation of functional ribosomes and inhibiting bacterial growth. This class of compounds has been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria.

Antimicrobial Activity

Recent studies have shown that oxazolidinone derivatives exhibit significant antimicrobial activity. For instance, (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one has demonstrated effectiveness against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

Research indicates that compounds with oxazolidinone structures can also exhibit antitumor properties. A study highlighted that certain oxazolidinones could induce apoptosis in cancer cells through the activation of specific signaling pathways . The potential for (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one to act as an antitumor agent warrants further investigation.

Case Studies

StudyFindings
Bouasla et al. (2010)Investigated the in vitro activity of oxazolidinone derivatives against Toxoplasma gondii, showing promising results in inhibiting parasite growth .
Gayathri et al. (2006)Discussed the broad pharmacological activities of sulfonamide derivatives, including oxazolidinones, highlighting their antibacterial and antitumoral effects .
Supuran et al. (2003)Explored the potential use of oxazolidinones in treating various diseases due to their interaction with carbonic anhydrase .

Pharmacological Applications

The diverse biological activities of (4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one suggest several potential applications in pharmacology:

  • Antibacterial Agent : Effective against resistant bacterial strains.
  • Antitumor Agent : Potential to induce apoptosis in cancer cells.
  • Antiparasitic Agent : Efficacy against Toxoplasma gondii.

Q & A

Q. Answer :

NMR Analysis : Use NOESY/ROESY to identify spatial proximity of substituents (e.g., benzyl groups) .

Optical Rotation : Compare experimental [α]D values with literature data for chiral oxazolidinones .

Crystallographic Cross-Check : Validate Flack x parameters to ensure enantiomorph correctness, especially if NMR suggests conflicting configurations .

Synthesis Validation : Repeat asymmetric steps with enantiopure reagents to confirm stereochemical outcomes .

How does the choice of base influence enantiomeric excess in the alkylation of oxazolidinone derivatives?

Answer :
Bases like LHMDS (lithium hexamethyldisilazide) or NaHMDS (sodium hexamethyldisilazide) are critical for deprotonation and stereocontrol:

  • LHMDS : Used at -78°C in THF for kinetically controlled enolate formation, minimizing epimerization .
  • NaHMDS : Effective at -45°C for allylic alkylation, as seen in the synthesis of resolvin E3 intermediates .
  • Solvent Effects : THF enhances enolate stability, while additives (e.g., HMPA) may improve selectivity but are often avoided due to toxicity .

What strategies prevent epimerization during the synthesis of (4R)-4-benzyl derivatives?

Q. Answer :

Low Temperatures : Maintain reactions at -78°C to slow racemization .

Short Reaction Times : Use quenching agents (e.g., NH4Cl) immediately after reaction completion .

Steric Shielding : Bulky substituents (e.g., benzyl groups) on the oxazolidinone ring hinder undesired stereochemical inversion .

Chromatography : Purify intermediates rapidly using silica gel columns with non-polar solvents (hexane/EtOAc) .

Which chiral auxiliaries are effective in stereoselective acylation of 1,3-oxazolidin-2-one derivatives?

Answer :
The Evans oxazolidinone auxiliary is widely used due to its predictable stereodirection:

Aldol Reactions : The (4R)-4-benzyl group directs facial selectivity in syn-aldol additions (e.g., in resolvin E3 synthesis) .

Alkylation : Auxiliaries with (S)-configured α-carbons favor Re-face attack, as demonstrated in tetrahydrofuran-3-carbonyl derivatives .

Cleavage : Hydrolyze auxiliaries under mild conditions (e.g., LiOH/H2O2) to retain configuration .

How can computational methods supplement experimental data in analyzing oxazolidinone conformations?

Q. Answer :

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare with crystallographic bond lengths/angles .

Molecular Dynamics : Simulate solution-phase behavior to explain discrepancies between solid-state (X-ray) and solution (NMR) data .

Docking Studies : Predict bioactive conformations if the compound is a pharmaceutical precursor (e.g., sigma-2 ligands) .

What are the critical storage conditions to ensure stability during catalytic applications?

Q. Answer :

Moisture Control : Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the oxazolidinone ring .

Temperature : Keep at -20°C for long-term stability, as elevated temperatures accelerate decomposition .

Light Protection : Use amber vials to avoid photodegradation of benzyl ether groups .

How is enantiomeric purity assessed post-synthesis for this compound?

Q. Answer :

Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/IPA eluents to resolve enantiomers .

Polarimetry : Measure optical rotation and compare with literature values (e.g., [α]D = +45° for (4R)-configured analogs) .

X-ray Crystallography : Confirm absolute configuration unambiguously via refined Flack parameters .

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